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molecular formula C14H9F3N2O3 B8623248 N-Benzoyl-3-(trifluoromethyl)-4-nitroaniline CAS No. 117367-10-9

N-Benzoyl-3-(trifluoromethyl)-4-nitroaniline

Cat. No. B8623248
M. Wt: 310.23 g/mol
InChI Key: MBAWLNDQCIIUGF-UHFFFAOYSA-N
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Patent
US07709479B1

Procedure details

Platinum dioxide (100 mg, 0.44 mmol) was added to a solution of N-benzoyl 3-(trifluoromethyl)-4-nitroaniline (913 mg, 2.94 mmol) in ethanol (50 ml) at ambient temperature and the reaction stirred for 1.5 hours under an atmosphere of hydrogen. Filtration of the reaction through a pad of celite and solvent evaporation in vacuo, yielded N-benzoyl 3-(trifluoromethyl)-4-aminoaniline (750 mg, 91% yield) as an off-white solid:
Quantity
913 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[C:12]([C:19]([F:22])([F:21])[F:20])[CH:11]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)C.[Pt](=O)=O>[C:1]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([NH2:16])=[C:12]([C:19]([F:20])([F:21])[F:22])[CH:11]=1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
913 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 1.5 hours under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration of the reaction
CUSTOM
Type
CUSTOM
Details
through a pad of celite and solvent evaporation in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC1=CC(=C(C=C1)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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